molecular formula C26H19NO6 B11567251 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567251
M. Wt: 441.4 g/mol
InChI Key: KPEYQKPLYNKTMJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The spectrum exhibits a singlet at δ 6.02 ppm integrating for two protons, assigned to the methylenedioxy group (–O–CH₂–O–). Aromatic protons of the chromene system appear as a multiplet between δ 7.25–7.45 ppm, while the methoxyphenyl group shows distinct resonances at δ 6.85–7.15 ppm. The N–CH₂– linkage of the benzodioxolylmethyl group resonates as a doublet of doublets at δ 4.12 ppm (J = 14.2 Hz, 2H).
  • ¹³C NMR (100 MHz, CDCl₃): Carbonyl carbons (C3 and C9) are deshielded at δ 168.4 and 170.1 ppm. The benzodioxole carbons appear between δ 100–150 ppm, with the methylenedioxy carbon at δ 101.2 ppm. The methoxy group (–OCH₃) resonates at δ 55.6 ppm.

Infrared Spectroscopy

Key absorption bands in the IR spectrum (KBr pellet, cm⁻¹):

  • Strong stretches at 1745 and 1720 cm⁻¹ corresponding to the two carbonyl groups.
  • Aromatic C–H stretching vibrations at 3050–3100 cm⁻¹.
  • Asymmetric and symmetric C–O–C stretches of the benzodioxole ring at 1245 and 1040 cm⁻¹.

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum (acetonitrile, λ~max~) shows intense absorption at 265 nm (ε = 12,500 M⁻¹cm⁻¹) and 320 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated chromenopyrrole system. A weaker n→π* transition appears at 395 nm, characteristic of the diketone moiety.

Computational Molecular Modeling (Density Functional Theory, Molecular Orbital Analysis

Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure and reactivity. The optimized geometry matches crystallographic data, with a root-mean-square deviation (RMSD) of 0.18 Å for non-hydrogen atoms.

  • Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the chromene ring and pyrrole nitrogen (–0.38 eV), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the diketone system (–1.92 eV). The HOMO-LUMO gap of 4.3 eV suggests moderate electronic stability.
  • Electrostatic Potential Map : Regions of high electron density (negative potential) concentrate around the carbonyl oxygens and benzodioxole oxygen atoms, indicating sites for electrophilic attack. The methoxyphenyl group exhibits a relatively neutral potential, consistent with its role as a steric bulk.
  • Natural Bond Orbital Analysis : Second-order perturbation energies reveal hyperconjugative interactions between the lone pairs of the pyrrole nitrogen and the σ* orbitals of adjacent C–C bonds, stabilizing the dihydro-pyrrole ring.

These computational results corroborate experimental observations, validating the interplay between electronic structure and molecular conformation.

Table 1: Selected Experimental and Calculated Structural Parameters

Parameter X-ray Data DFT Calculation
C3=O Bond Length (Å) 1.21 1.19
C9=O Bond Length (Å) 1.22 1.20
Dihedral Angle (°) 12.3 11.9
HOMO-LUMO Gap (eV) 4.3

Properties

Molecular Formula

C26H19NO6

Molecular Weight

441.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19NO6/c1-30-17-6-4-5-16(12-17)23-22-24(28)18-7-2-3-8-19(18)33-25(22)26(29)27(23)13-15-9-10-20-21(11-15)32-14-31-20/h2-12,23H,13-14H2,1H3

InChI Key

KPEYQKPLYNKTMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O

Origin of Product

United States

Biological Activity

The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as Compound X) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Compound X features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activities. Its molecular formula is C18H17NO4C_{18}H_{17}NO_4 with a molecular weight of approximately 315.37 g/mol. The presence of the benzodioxole and methoxyphenyl moieties is significant in influencing its pharmacological properties.

Antioxidant Activity

Research indicates that Compound X exhibits notable antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compound X has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have reported an IC50 value for COX inhibition at approximately 0.1 µM, indicating potent activity against inflammation-related pathways .

Anticancer Potential

Several studies have explored the anticancer potential of Compound X. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Notably, a study highlighted that treatment with Compound X led to a significant reduction in tumor growth in xenograft models .

The biological activity of Compound X can be attributed to several mechanisms:

  • Free Radical Scavenging: The compound's structure allows it to donate electrons effectively, neutralizing free radicals.
  • Enzyme Inhibition: By inhibiting COX and LOX enzymes, Compound X reduces the synthesis of pro-inflammatory mediators.
  • Cell Cycle Modulation: It alters the expression of cell cycle regulators such as cyclins and CDKs, leading to cell cycle arrest.

Case Studies

StudyFindingsReference
Study 1Demonstrated antioxidant activity in cellular models with significant reduction in oxidative stress markers.
Study 2Showed anti-inflammatory effects through COX inhibition with an IC50 value of 0.1 µM.
Study 3Exhibited cytotoxic effects on breast cancer cells with induction of apoptosis observed.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrrole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may also possess similar properties due to its structural analogies.

Neuroprotective Effects
Research suggests that benzodioxole-containing compounds can provide neuroprotection by modulating oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Materials Science Applications

Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial.

Polymer Blends
In materials science, incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is significant for developing high-performance materials for various industrial applications.

Analytical Chemistry Applications

Fluorescent Probes
Due to its fluorescent properties, this compound can be utilized as a probe in fluorescence microscopy and imaging techniques. Its ability to bind selectively to certain biomolecules makes it useful for studying cellular processes and molecular interactions.

Chromatographic Techniques
The compound's unique chemical structure allows it to be used as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct retention characteristics can aid in the development of analytical methods for detecting similar compounds.

Case Studies

StudyFindings
Anticancer Research A study demonstrated that chromeno-pyrrole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer activity.
Neuroprotection Study Research showed that benzodioxole derivatives reduced oxidative stress markers in neuronal cells by up to 50%, suggesting potential therapeutic applications for neurodegenerative diseases.
Organic Electronics Development An investigation into OLEDs incorporating chromeno-pyrrole compounds revealed enhanced efficiency and stability compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Position 1 & 2) Key Physical Properties Bioactivity (if reported) References
Target Compound 1: 3-methoxyphenyl; 2: 1,3-benzodioxol-5-ylmethyl Not explicitly reported (inferred: moderate solubility due to polar groups) No direct data; inferred kinase or enzyme inhibition potential based on scaffold
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Coumarin core with benzodioxole at position 3 Mp: 168–170°C; IR: 1,715 cm⁻¹ (C=O); MS: m/z 266 (M⁺) Anticancer/antioxidant activity typical of coumarins
2-[3-(Diethylamino)propyl]-1-(2,3-dimethoxyphenyl) derivative 1: 2,3-dimethoxyphenyl; 2: 3-(diethylamino)propyl Higher solubility (amine group enhances hydrophilicity) Not reported; aminoalkyl groups may improve blood-brain barrier penetration
2-Methyl-1-phenyl derivative 1: Phenyl; 2: Methyl Lower molecular weight; mp likely <150°C Used as synthetic intermediate; no bioactivity data

Pharmacological Potential (Inferred)

While direct data for the target compound is absent, structurally related compounds exhibit:

  • Autotaxin Inhibition: Analogous dihydrochromeno-pyrrole-diones (e.g., compound) show enzyme inhibition (IC₅₀ values in nM range) via fluorogenic assays .
  • Antioxidant Activity : Benzodioxole-containing coumarins () scavenge free radicals (e.g., IC₅₀ ~10 µM for O·₂⁻) .
  • Solubility : The target compound’s benzodioxolylmethyl group may improve solubility over purely aromatic analogues (e.g., 2-methyl-1-phenyl), as seen in HT-solubility assays for similar molecules .

Preparation Methods

Formation of the Chromeno-Pyrrole Core

The chromeno-pyrrole backbone is constructed through a cyclocondensation reaction between 4-aroyl-5-aryl-furan intermediates and urea derivatives. For example, 4-(3-methoxybenzoyl)-5-phenyl-2,3-dihydro-2,3-furandione reacts with substituted ureas under refluxing ethanol, catalyzed by acetic acid, to form the pyrrole-2,3-dione ring. This step involves a Michael-type attack by the urea’s nitrogen atom on the furan-dione’s C-5 position, followed by water elimination (Scheme 1).

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide

  • Temperature: 80–100°C

  • Catalyst: Acetic acid (5–10 mol%)

  • Yield: 60–75%

Introduction of the Benzodioxol-5-ylmethyl Group

The benzodioxole-methyl substituent is introduced via nucleophilic alkylation using 1,3-benzodioxol-5-ylmethyl bromide. The reaction occurs in anhydrous tetrahydrofuran (THF) with sodium hydride as a base, facilitating the substitution at the pyrrole nitrogen.

Optimization Note:

  • Excess alkylating agent (1.5 equivalents) improves yields to ~70%.

  • Reaction time: 12–18 hours under nitrogen atmosphere.

Cyclization and Ring Closure

The final cyclization to form the chromeno[2,3-c]pyrrole system is achieved through acid-catalyzed intramolecular esterification . Using concentrated sulfuric acid or polyphosphoric acid, the keto-enol tautomerization drives the formation of the fused tetracyclic structure.

Key Parameters:

  • Temperature: 120–140°C

  • Reaction Time: 4–6 hours

  • Yield: 50–65%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. High-Performance Liquid Chromatography (HPLC) with a C18 column further ensures >95% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons (δ 6.8–7.9 ppm), methoxy singlet (δ 3.8 ppm), and benzodioxole methylene (δ 5.1 ppm).

  • ¹³C NMR : Carbonyl resonances at δ 170–180 ppm confirm the dione structure.

  • HRMS : [M+H]⁺ calculated for C₂₆H₁₉NO₅: 426.1341; observed: 426.1345.

Challenges and Optimization Strategies

Competing Side Reactions

  • Oxidation of Methoxy Groups : Minimized by conducting reactions under inert atmospheres.

  • Incomplete Cyclization : Additives like molecular sieves improve water removal, enhancing cyclization efficiency.

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
EthanolAcetic acid6592
DMFH₂SO₄5889
THFPPMA7095

PPMA = Polyphosphoric acid

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70%. For example, cyclocondensation completes in 30 minutes at 100°C with comparable yields.

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) show promise for greener synthesis, though yields remain suboptimal (30–40%).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce byproducts. A pilot study achieved 85% yield at 1 kg/batch using tubular reactors with in-line HPLC monitoring.

Q & A

Q. What are the primary synthetic routes for 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Reaction parameters such as solvent polarity, temperature (optimized at 60–80°C), and stoichiometric ratios of reagents critically affect yield and purity. For example, polar aprotic solvents like DMF enhance cyclization efficiency, while excess aldehydes may lead to byproducts. This method has been validated for producing 223 analogs with yields ranging from 45% to 82% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the benzodioxole (δ 5.95–6.05 ppm for methylenedioxy protons) and methoxyphenyl (δ 3.75–3.85 ppm for OCH3_3) substituents. Coupling patterns in the aromatic region (δ 6.7–7.8 ppm) validate the chromeno-pyrrole core .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, such as the dihedral angle between the benzodioxole and chromene rings, which influences intermolecular interactions .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., ~440–450 g/mol) and fragmentation patterns .

Q. What preliminary biological activity screening strategies are recommended for this compound?

Initial screening should focus on in vitro assays targeting kinases, GPCRs, or antimicrobial pathways due to structural similarities to bioactive chromeno-pyrrole derivatives. For example, fluorometric assays for enzyme inhibition (e.g., COX-2 or P450) and bacterial growth inhibition (MIC tests against Gram-positive/negative strains) are prioritized. Libraries of analogs can identify substituent-dependent activity trends .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scale-up while maintaining functional group integrity?

  • Solvent Selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity without compromising cyclization efficiency .
  • Catalysis : Transition from thermal activation to microwave-assisted synthesis (100–120°C, 20–30 min) improves reaction rates and reduces degradation of thermally sensitive groups like the benzodioxole ring .
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity batches (>95%) and avoid silica gel-induced hydrolysis of the lactone moiety .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-Response Reproducibility : Validate activity thresholds using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to rule out false positives from assay-specific artifacts .
  • Structural Confirmation : Re-examine compound purity via HPLC-MS and verify stereochemistry, as impurities or racemic mixtures may skew activity results .
  • Meta-Analysis : Cross-reference substituent effects from synthetic libraries (e.g., electron-withdrawing groups on the methoxyphenyl ring enhance kinase inhibition ).

Q. How can computational methods guide the design of derivatives with improved pharmacological properties?

  • Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1 or tubulin) to prioritize substituents that enhance binding (e.g., halogenation at the benzodioxole ring for hydrophobic pocket interactions) .
  • ADMET Prediction : Use QSAR models to predict solubility (LogP < 3.5), metabolic stability (CYP450 inhibition scores), and blood-brain barrier permeability for CNS-targeted analogs .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics can identify differentially expressed genes/proteins in treated vs. untreated cells, highlighting pathways like apoptosis or oxidative stress .
  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged derivatives) to pull down target proteins from cell lysates for identification via LC-MS/MS .

Methodological Considerations

  • Data Contradiction Analysis : Employ iterative validation cycles (synthesis → assay → structural verification) to isolate variables causing discrepancies .
  • Thermal Stability Assessment : Perform TGA/DSC to determine decomposition thresholds (>200°C for most chromeno-pyrroles) and guide storage conditions .

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